molecular formula C22H24BrN5O B12509043 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B12509043
M. Wt: 454.4 g/mol
InChI Key: QAGAWEZPXMWEKD-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that features a triazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2,5-dimethylphenyl)piperazine is unique due to its specific combination of a triazole ring and a piperazine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H24BrN5O

Molecular Weight

454.4 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24BrN5O/c1-15-4-5-16(2)20(14-15)26-10-12-27(13-11-26)22(29)21-17(3)28(25-24-21)19-8-6-18(23)7-9-19/h4-9,14H,10-13H2,1-3H3

InChI Key

QAGAWEZPXMWEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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